Methyltetrazine-amino-PEG10-amine
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Overview
Description
Methyltetrazine-amino-PEG10-amine is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, carbonyls, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG10-amine is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG10-amine. The methyltetrazine group is introduced via a reaction with a suitable precursor, such as a tetrazine derivative, under controlled conditions. The amino group is then coupled with PEG10 through a series of reactions involving activation and coupling agents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG10-amine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with strained alkenes and alkynes via inverse electron demand Diels-Alder (IEDDA) reactions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with activated esters and carbonyl compounds.
Common Reagents and Conditions
Reagents: Common reagents include carboxylic acids, NHS esters, and strained alkenes/alkynes.
Conditions: Reactions are typically carried out under mild conditions, often in aqueous or organic solvents, at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include bioconjugates and labeled biomolecules, which are useful in various scientific applications .
Scientific Research Applications
Methyltetrazine-amino-PEG10-amine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of bioconjugates and labeled compounds for analytical and diagnostic purposes.
Biology: Employed in activity-based protein profiling (ABPP) to visualize enzyme activities in complex biological systems.
Medicine: Utilized in the development of targeted drug delivery systems and imaging agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
Methyltetrazine-amino-PEG10-amine exerts its effects through bioorthogonal reactions, specifically the IEDDA reaction. The methyltetrazine group reacts with strained alkenes/alkynes to form stable covalent bonds, allowing for the precise labeling and modification of biomolecules . This mechanism is highly selective and efficient, making it ideal for use in live-cell imaging and other biological applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyltetrazine-amino-PEG10-amine is unique due to its heterobifunctional nature, allowing it to participate in a wide range of chemical reactions. Its PEG10 spacer provides flexibility and solubility, making it suitable for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C33H56N6O11 |
---|---|
Molecular Weight |
712.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C33H56N6O11/c1-29-36-38-33(39-37-29)31-4-2-30(3-5-31)28-35-32(40)6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-27-50-25-23-48-21-19-46-17-15-44-13-11-42-9-7-34/h2-5H,6-28,34H2,1H3,(H,35,40) |
InChI Key |
OSXMRPLFLZFPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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